1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
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Overview
Description
1-Oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylic acid is an organic compound with the molecular formula C8H12N2O3 It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a diazaspirodecane system
Preparation Methods
The synthesis of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with 1,6-heptanediol, which undergoes a series of reactions including oxidation, substitution, and cyclization to yield the target compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common reagents and conditions for these reactions include specific temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid: This compound has a similar structure but differs in the position of the nitrogen atoms within the spirocyclic system.
7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid: This derivative includes an additional prop-2-enoyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7(12)6-4-8(13-10-6)2-1-3-9-5-8/h9H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWDBYSNIERRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)O)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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